molecular formula C19H27N3O3 B605392 Methyl (1-pentyl-1H-indazole-3-carbonyl)-L-valinate CAS No. 1890250-13-1

Methyl (1-pentyl-1H-indazole-3-carbonyl)-L-valinate

Cat. No.: B605392
CAS No.: 1890250-13-1
M. Wt: 345.44
InChI Key: InChI=1S/C19H27N3O3/c1-5-6-9-12-22-15-11-8-7-10-14(15)17(21-22)18(23)20-16(13(2)3)19(24)25-4/h7-8,10-11,13,16H,5-6,9,12H2,1-4H3,(H,20,23)/t16-/m0/s1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Structural Descriptors

The systematic IUPAC name methyl (1-pentyl-1H-indazole-3-carbonyl)-L-valinate provides a complete structural description of the compound. Breaking down the nomenclature:

  • Methyl : Denotes the methyl ester group (-OCH₃) at the terminal carboxylate.
  • 1-Pentyl-1H-indazole-3-carbonyl : Indicates a pentyl chain (-CH₂CH₂CH₂CH₂CH₃) attached to the nitrogen at position 1 of the indazole heterocycle, with a carbonyl group (-C=O) at position 3.
  • L-Valinate : Specifies the L-stereoisomer of the valine amino acid residue, where the α-carbon (C2) has the S-configuration.

The molecular formula is C₁₉H₂₇N₃O₃ , with a molecular weight of 345.4 g/mol . The SMILES notation (CC(C)C(NC(=O)C1=NN(CCCCC)C2=C1C=CC=C2)C(=O)OC) and InChI key (ANLYUUPCLRNWLJ-QHCPKHFHSA-N) further define the connectivity and stereochemistry.

Structural Features:

  • Indazole core : A bicyclic aromatic system with two adjacent nitrogen atoms.
  • Pentyl side chain : A five-carbon alkyl group at N1 of the indazole.
  • L-Valine methyl ester : A branched-chain amino acid derivative esterified with methanol.

Alternative Designations: AMB, MMB-PINACA, and CAS Registry Numbering

This compound is recognized under multiple aliases:

  • AMB : Abbreviated from "this compound," emphasizing the methyl ester and valine components.
  • MMB-PINACA : A hybrid designation combining "methyl valinate" (MMB) and "pentyl indazole carboxamide" (PINACA).
  • CAS Registry Number : 1890250-13-1 .

Additional identifiers include:

  • UNII : 0ETP8M4H3E (FDA Substance Identification System).
  • DSSTox Substance ID : DTXSID901345224 (EPA’s Distributed Structure-Searchable Toxicity Database).
  • Wikidata ID : Q27236684.

Stereochemical Configuration and Chiral Center Analysis

The compound contains one chiral center at the α-carbon (C2) of the valine residue, which adopts the L-configuration (S-enantiomer). This stereochemistry is critical for its interactions with biological targets, as enantiopurity influences receptor binding affinity and selectivity.

Key Stereochemical Features:

  • L-Valine residue : The S-configuration ensures spatial compatibility with cannabinoid receptor binding pockets.
  • Enantiomer specificity : Synthetic pathways typically yield the (S)-enantiomer due to the use of enantiopure valine precursors.

Comparative Analysis of Enantiomers:

Property (S)-Enantiomer (AMB) (R)-Enantiomer
CB₁ Receptor EC₅₀ 2.47 nM (high potency) >100 nM (low potency)
Synthetic Prevalence Dominant in seized samples Rarely detected

The (S)-enantiomer’s prevalence in forensic samples aligns with its superior receptor activation profile compared to the (R)-counterpart.

Properties

IUPAC Name

methyl (2S)-3-methyl-2-[(1-pentylindazole-3-carbonyl)amino]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O3/c1-5-6-9-12-22-15-11-8-7-10-14(15)17(21-22)18(23)20-16(13(2)3)19(24)25-4/h7-8,10-11,13,16H,5-6,9,12H2,1-4H3,(H,20,23)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTTMFFHXDMTTOB-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C2=CC=CC=C2C(=N1)C(=O)NC(C(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCN1C2=CC=CC=C2C(=N1)C(=O)N[C@@H](C(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901345224
Record name N-[(1-Pentyl-1H-indazol-3-yl)carbonyl]-L-valine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901345224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1890250-13-1
Record name AMB
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1890250131
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[(1-Pentyl-1H-indazol-3-yl)carbonyl]-L-valine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901345224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ETP8M4H3E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Reaction Mechanism and Conditions

The N-alkylation step (Scheme 1) involves deprotonation of indazole-3-carboxylic acid using sodium hydride (NaH) in dimethylformamide (DMF) at 0°C, followed by nucleophilic substitution with 1-bromopentane.

Indazole-3-carboxylic acid+NaHIndazole-3-carboxylate1-bromopentane1-pentyl-1H-indazole-3-carboxylic acid\text{Indazole-3-carboxylic acid} + \text{NaH} \rightarrow \text{Indazole-3-carboxylate}^- \xrightarrow{\text{1-bromopentane}} \text{1-pentyl-1H-indazole-3-carboxylic acid}

Key parameters :

  • Temperature : 0°C minimizes O-alkylation byproducts.

  • Base stoichiometry : 3 equivalents of NaH ensure complete deprotonation.

  • Solvent : DMF facilitates solubility of intermediates.

Optimization and Yield

Reaction completion within 18 hours affords 1-pentyl-1H-indazole-3-carboxylic acid in 94% yield after aqueous workup and extraction. Purification via silica gel chromatography (DCM/MeOH 95:5) ensures removal of unreacted starting material.

Amide Coupling with L-Valine Methyl Ester

Activation and Coupling Strategy

The carboxylic acid is activated using 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU) in acetonitrile (ACN), followed by coupling with L-valine methyl ester hydrochloride in the presence of triethylamine (TEA) (Scheme 2).

1-pentyl-1H-indazole-3-carboxylic acidTBTU, TEAActive esterL-valine methyl esterTarget compound\text{1-pentyl-1H-indazole-3-carboxylic acid} \xrightarrow{\text{TBTU, TEA}} \text{Active ester} \xrightarrow{\text{L-valine methyl ester}} \text{Target compound}

Critical considerations :

  • Stoichiometry : 1.5 equivalents of TBTU and TEA ensure efficient activation.

  • Stereochemistry : L-valine methyl ester preserves the (S)-configuration at the α-carbon.

  • Reaction time : 18 hours under stirring achieves >95% conversion.

Workup and Isolation

Post-reaction, solvents are removed in vacuo, and the crude product is purified via column chromatography (DCM/MeOH 95:5). The final compound is obtained in 73% yield with >98% purity by LC-MS.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (500 MHz, CDCl₃) :

    • δ 8.30 (d, J = 8 Hz, 1H, indazole H4),

    • δ 4.71 (d, J = 10 Hz, 1H, valine α-CH),

    • δ 1.48 (m, 8H, pentyl chain).

  • ¹³C NMR : Confirms carbonyl (δ 172.5) and ester (δ 170.8) functionalities.

High-Resolution Mass Spectrometry (HRMS)

  • Observed : m/z 346.2123 [M+H]⁺ (calc. 346.2128 for C₁₉H₂₈N₃O₃).

Comparative Analysis of Synthetic Routes

ParameterN-AlkylationAlternative Route
Base NaHK₂CO₃
Solvent DMFTHF
Yield 94%82%
Reaction Time 18 h24 h

The NaH/DMF system outperforms carbonate bases in yield and reaction rate due to stronger deprotonation capacity.

Challenges and Mitigation Strategies

Byproduct Formation

  • O-Alkylation : Minimized by low-temperature (0°C) reactions.

  • Racemization : Avoided by coupling at ambient temperature with TBTU.

Scalability Issues

  • Solvent volume : Reduced via stepwise addition of reagents to maintain concentration.

  • Purification : Gradient elution (DCM/MeOH 97:3 to 95:5) enhances resolution .

Scientific Research Applications

Chemistry

Reference Standard
Methyl (1-pentyl-1H-indazole-3-carbonyl)-L-valinate serves as a reference standard in analytical chemistry, particularly in the detection and quantification of synthetic cannabinoids. Its unique structure allows researchers to calibrate instruments and validate methods used in forensic toxicology and drug testing.

Synthesis Pathways
The synthesis of this compound involves several key steps:

  • Formation of the Indazole Core : Achieved through cyclization reactions.
  • Alkylation : The pentyl chain is introduced using a pentyl halide.
  • Acylation : A carbonyl group is added via an acid chloride reaction.
  • Esterification : The final ester linkage with L-valine is formed using coupling reagents like dicyclohexylcarbodiimide.

Biology

Cannabinoid Receptor Interaction
Research indicates that this compound interacts with cannabinoid receptors (CB1 and CB2), which are crucial for various physiological processes. Studies have focused on its effects on cellular signaling pathways, including those involved in pain perception and inflammation .

Therapeutic Potential
Investigations into the therapeutic applications of this compound have highlighted its potential in pain management and anti-inflammatory treatments. Its ability to modulate cannabinoid receptor activity suggests it could be beneficial in developing new analgesics or anti-inflammatory drugs.

Medicine

Pharmacological Studies
Clinical studies have explored the pharmacological properties of this compound, assessing its efficacy and safety profile. These studies aim to elucidate its therapeutic mechanisms and potential side effects, contributing to the understanding of synthetic cannabinoids in medical use .

Case Studies
Several case studies have documented the effects of this compound in controlled environments, providing insights into its pharmacodynamics and pharmacokinetics. For instance, studies involving animal models have demonstrated its analgesic effects comparable to traditional pain relievers .

Industry

Development of Synthetic Cannabinoids
this compound plays a role in the ongoing development of new synthetic cannabinoids with enhanced pharmacological profiles. Researchers are investigating modifications to its structure to improve potency, selectivity, and therapeutic efficacy while minimizing adverse effects .

Mechanism of Action

The compound exerts its effects primarily through agonistic activity at cannabinoid receptors (CB1 and CB2). Upon binding to these receptors, it activates intracellular signaling pathways, leading to various physiological responses. The activation of CB1 receptors in the central nervous system is associated with psychoactive effects, while CB2 receptor activation is linked to anti-inflammatory and immunomodulatory effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional distinctions between Methyl (1-pentyl-1H-indazole-3-carbonyl)-L-valinate and its analogs:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituent CAS Number Key Features
This compound C19H26N3O3 Pentyl Not provided Non-fluorinated alkyl chain; L-valinate ester
5F-AMB (5-fluoropentyl analog) C19H25FN3O3 5-fluoropentyl 1863065-84-2 Fluorine enhances metabolic stability
FUB-AMB C22H23FN3O3 4-fluorobenzyl Not provided Aromatic substituent; higher lipophilicity
MMB-CHMICA C21H28N2O3 Cyclohexylmethyl Not provided Indole core; bulky cyclohexyl group

Key Comparisons:

5F-AMB (Methyl (1-(5-fluoropentyl)-1H-indazole-3-carbonyl)-L-valinate): The 5-fluoropentyl substitution introduces a fluorine atom at the terminal carbon of the alkyl chain, which increases lipophilicity and resistance to oxidative metabolism compared to the non-fluorinated parent compound . This modification is associated with prolonged receptor binding and heightened potency in SCRAs .

MMB-CHMICA (Methyl 2-(1-(cyclohexylmethyl)-1H-indole-3-carboxamido)-3-methylbutanoate): This analog substitutes the indazole core with indole and replaces the pentyl chain with a cyclohexylmethyl group. The indole’s single nitrogen atom reduces hydrogen-bonding capacity, while the cyclohexyl group introduces steric hindrance, likely diminishing CB1 receptor affinity compared to indazole derivatives .

The carboxamide group may improve solubility but reduce blood-brain barrier permeability compared to ester-based compounds .

Physicochemical Properties:

  • Lipophilicity : Fluorination (as in 5F-AMB) increases logP values, enhancing membrane permeability and central nervous system penetration .
  • Metabolic Stability : Fluorinated alkyl chains resist cytochrome P450-mediated oxidation, prolonging half-life .
  • Stereochemistry : The L-valinate configuration in the parent compound may influence chiral recognition by receptors, whereas D-valinate analogs (e.g., ) could exhibit divergent binding profiles .

Limitations and Contradictions

  • Pharmacological Data Gap: The evidence lacks direct receptor-binding or toxicity data for the non-fluorinated parent compound, necessitating extrapolation from fluorinated analogs.

Biological Activity

Methyl (1-pentyl-1H-indazole-3-carbonyl)-L-valinate is a synthetic cannabinoid that has garnered attention for its potent biological activity, particularly its agonistic effects on cannabinoid receptors CB1 and CB2. This compound is part of a broader class of synthetic cannabinoids designed to mimic the effects of naturally occurring cannabinoids found in cannabis. This article delves into the biological activity of this compound, highlighting its pharmacological properties, metabolic pathways, and implications for research and forensic toxicology.

Chemical Structure and Properties

This compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C19H27N3O3
  • Molecular Weight : 345.44 g/mol

The compound exhibits significant lipophilicity, which influences its pharmacokinetics and receptor binding affinity.

The primary mechanism of action for this compound is its role as an agonist at cannabinoid receptors:

  • CB1 Receptors : Predominantly located in the central nervous system, activation of CB1 receptors is associated with psychoactive effects, including euphoria and altered perception.
  • CB2 Receptors : Primarily found in the peripheral nervous system and immune cells, CB2 receptor activation is linked to anti-inflammatory effects and modulation of immune responses.

Research indicates that this compound binds to these receptors with high affinity, leading to significant biological effects that warrant further investigation for potential therapeutic applications.

Pharmacokinetics

Pharmacokinetic studies have shown that this compound undergoes rapid metabolism in vitro but is highly protein-bound in vivo. This results in longer detection windows for the compound and its metabolites in biological samples. The clearance rates from human liver microsomes suggest a complex interaction with metabolic enzymes, impacting both efficacy and safety profiles.

Table 1: Pharmacokinetic Parameters

ParameterValue
Clearance (CL) 12.7 mL/min/kg
Half-life (T1/2) 18.7 ± 0.4 min
Volume of Distribution (Vd) High due to lipophilicity

Case Studies and Clinical Implications

Several case studies have reported adverse effects associated with the use of synthetic cannabinoids like this compound. These include severe intoxication cases leading to hospitalizations:

  • A study documented acute poisoning incidents linked to synthetic cannabinoids, where patients exhibited symptoms such as agitation, hallucinations, and cardiovascular instability .
  • Forensic analyses have identified this compound in various biological samples from intoxicated individuals, underscoring its relevance in toxicology.

Research Findings

Recent studies have focused on the biological activity of this compound concerning its receptor interactions:

  • Receptor Binding Studies : It has been shown to activate both CB1 and CB2 receptors effectively, with a higher potency observed at the CB1 receptor compared to other synthetic cannabinoids .
  • Metabolism Studies : Investigations into metabolic pathways reveal that hydrolysis and hydroxylation are significant routes of metabolism, producing various metabolites that may also exhibit biological activity .

Q & A

Basic: What synthetic strategies are recommended for preparing Methyl (1-pentyl-1H-indazole-3-carbonyl)-L-valinate?

Answer:
The compound is synthesized via peptide coupling reactions. A validated protocol involves:

  • Reagents : Use TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) as a coupling agent, DIEA (N,N-diisopropylethylamine) as a base, and methyl L-valinate hydrochloride (CAS 21055-41-4, ) as the valine precursor.
  • Procedure : React 1-pentyl-1H-indazole-3-carboxylic acid with methyl L-valinate in anhydrous dichloromethane (DCM) under nitrogen. Purify via column chromatography (e.g., ethyl acetate/hexane gradient).
  • Critical Parameters : Maintain anhydrous conditions, stoichiometric control of TBTU (1.1 equivalents), and monitor reaction progress via TLC (Rf ~0.88 in EtOAc, as per similar protocols in ).

Advanced: How does the stereochemistry of the L-valinate moiety affect cannabinoid receptor binding?

Answer:
The L-valinate configuration is critical for receptor affinity. Comparative studies using enantiomers (e.g., D-valinate analogs) show:

  • CB1/CB2 Affinity : L-valinate derivatives exhibit higher binding affinity (Ki < 10 nM) compared to D-valinate (Ki > 100 nM) due to steric compatibility with receptor pockets ( ).
  • Methodology : Perform radioligand displacement assays ([³H]CP-55,940 for CB1/CB2) and molecular docking simulations (e.g., AutoDock Vina) to analyze stereochemical interactions.

Basic: Which analytical techniques are essential for characterizing this compound?

Answer:

  • Structural Confirmation :
    • NMR : ¹H/¹³C NMR to verify indazole (δ 7.5–8.5 ppm) and valinate methyl ester (δ 3.6–3.8 ppm) protons ( ).
    • HPLC-MS : Use C18 columns (acetonitrile/water + 0.1% formic acid) for purity (>98%) and mass confirmation (m/z 362.2 [M+H]⁺, ).
  • Reference Standards : Cross-validate with certified reference materials (e.g., Cayman Chemical’s synthetic cannabinoid standards, ).

Advanced: What metabolic pathways are implicated in the biotransformation of this compound?

Answer:
In vivo metabolism involves hepatic cytochrome P450 (CYP) enzymes:

  • Primary Pathways :
    • Ester Hydrolysis : Cleavage of the methyl ester to form the carboxylic acid derivative ( ).
    • Oxidation : Fluoropentyl chain hydroxylation (CYP3A4-mediated) and subsequent glucuronidation ( ).
  • Methodology : Use pooled human liver microsomes (HLMs) with NADPH cofactor, followed by LC-MS/MS to identify phase I/II metabolites. Compare to structurally related compounds like 5F-AMB ().

Basic: What are the primary pharmacological targets of this compound?

Answer:
The compound acts as a potent agonist at cannabinoid receptors CB1 (central nervous system) and CB2 (peripheral tissues).

  • Evidence : Functional assays (e.g., cAMP inhibition, β-arrestin recruitment) confirm EC₅₀ values in the low nanomolar range ( ).
  • Screening Protocol : Use HEK293 cells transfected with human CB1/CB2 and calcium flux assays (Fluo-4 AM dye).

Advanced: How do structural modifications (e.g., fluorination) influence potency and selectivity?

Answer:
Fluorination at the pentyl chain (e.g., 5F-AMB) enhances metabolic stability and receptor binding:

  • SAR Insights :
    • 5-Fluoropentyl : Increases CB1 affinity (Ki ~1.2 nM vs. non-fluorinated Ki ~5.6 nM) and delays oxidative metabolism ( ).
    • Valinate Methyl Ester : Replacing the ester with amide groups reduces potency (e.g., ADB-PINACA, ).
  • Methodology : Synthesize analogs via side-chain fluorination (e.g., using KF/18-crown-6) and evaluate via competitive binding assays ( ).

Basic: What safety precautions are required when handling this compound?

Answer:

  • Hazard Classification : Classify as hazardous (GHS warning) due to potential toxicity ().
  • PPE : Use nitrile gloves, lab coats, and fume hoods. Avoid inhalation/contact ().
  • Waste Disposal : Incinerate via licensed facilities ().

Advanced: What computational models predict the compound’s physicochemical properties?

Answer:

  • ACD/Labs Percepta : Predicts logP (~4.2), aqueous solubility (~0.01 mg/mL), and pKa (ester group ~2.5) ( ).
  • SwissADME : Estimates blood-brain barrier penetration (high) and CYP inhibition (CYP2C9/2D6). Validate with experimental data ().

Basic: How is this compound regulated in research settings?

Answer:

  • Legal Status : Listed as a Schedule I controlled substance in multiple jurisdictions (e.g., U.S. DEA, D.C. Act 22-550, ).
  • Documentation : Maintain DEA research licenses and inventory logs compliant with 21 CFR §1301.

Advanced: What strategies mitigate batch-to-batch variability in synthesis?

Answer:

  • Quality Control :
    • In-process Monitoring : Use inline FTIR to track carbonyl coupling (1720 cm⁻¹ peak).
    • Chiral Purity : Employ chiral HPLC (e.g., Chiralpak IA column) to ensure >99% enantiomeric excess ( ).
  • Scale-up : Optimize stoichiometry (1:1.05 acid/valinate ratio) and solvent volume (10 mL/g) for reproducibility ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.